molecular formula C9H17NO2 B1367550 3-(1,3-Dioxolan-2-yl)-1-methylpiperidine CAS No. 99803-15-3

3-(1,3-Dioxolan-2-yl)-1-methylpiperidine

Numéro de catalogue: B1367550
Numéro CAS: 99803-15-3
Poids moléculaire: 171.24 g/mol
Clé InChI: PDZDWPHCSFLQAB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(1,3-Dioxolan-2-yl)-1-methylpiperidine is a heterocyclic compound that features both a piperidine ring and a dioxolane ring. The presence of these two rings imparts unique chemical properties to the compound, making it of interest in various fields of research and industry. The piperidine ring is a six-membered ring containing one nitrogen atom, while the dioxolane ring is a five-membered ring containing two oxygen atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1-methylpiperidine with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . The reaction typically requires refluxing the mixture to facilitate the formation of the dioxolane ring.

Industrial Production Methods

In industrial settings, the production of 3-(1,3-Dioxolan-2-yl)-1-methylpiperidine may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as toluenesulfonic acid or zirconium tetrachloride can enhance the efficiency of the reaction .

Mécanisme D'action

The mechanism of action of 3-(1,3-Dioxolan-2-yl)-1-methylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, depending on the target. The dioxolane ring may enhance the compound’s binding affinity to certain receptors, while the piperidine ring can modulate its pharmacokinetic properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

3-(1,3-Dioxolan-2-yl)-1-methylpiperidine is unique due to the combination of the piperidine and dioxolane rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Activité Biologique

3-(1,3-Dioxolan-2-yl)-1-methylpiperidine is a compound that combines a piperidine ring and a 1,3-dioxolane moiety. Its structural characteristics suggest potential biological activities that warrant thorough investigation. This article aims to summarize the biological activity of this compound based on various studies, highlighting its interactions with biological targets, pharmacological properties, and potential applications in medicinal chemistry.

Structural Overview

The compound consists of:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom.
  • 1,3-Dioxolane Ring : A five-membered ring containing two oxygen atoms.

This unique structure may enhance the compound's binding affinity to specific biological targets, influencing its pharmacological effects.

Antibacterial and Antifungal Properties

Research indicates that compounds similar to this compound exhibit antibacterial and antifungal activities. The presence of the dioxolane moiety has been associated with enhanced activity against pathogens such as Candida albicans and various strains of Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Biological Activity Summary

Activity TypeTarget OrganismsObserved Effects
AntibacterialStaphylococcus aureusSignificant inhibition observed
Pseudomonas aeruginosaModerate inhibition
AntifungalCandida albicansExcellent antifungal activity

The mechanism by which this compound exerts its effects is not fully elucidated. However, preliminary studies suggest it may interact with specific enzyme systems or receptors involved in microbial resistance pathways. This interaction could potentially lead to alterations in microbial cell wall synthesis or metabolic pathways critical for survival .

Study 1: Antifungal Activity Evaluation

In a study evaluating various 1,3-dioxolane derivatives, it was found that compounds closely related to this compound displayed significant antifungal activity against C. albicans. The minimum inhibitory concentration (MIC) values were determined to be between 625–1250 µg/mL for the most active derivatives .

Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial properties of dioxolane-containing compounds. The results indicated that certain derivatives exhibited potent activity against S. aureus, with MIC values significantly lower than those for traditional antibiotics .

Pharmacological Applications

Given its promising biological activities, this compound is being explored for potential applications in:

  • Medicinal Chemistry : As a scaffold for developing new antimicrobial agents.
  • Pharmaceutical Development : Targeting infections resistant to conventional treatments.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(1,3-Dioxolan-2-yl)-1-methylpiperidine, and how can purity be ensured post-synthesis?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. The 1,3-dioxolane group acts as a protecting moiety for carbonyl functionalities during synthesis . Key steps include:

  • Protection : Reacting a ketone precursor with ethylene glycol under acidic conditions to form the dioxolane ring.
  • Methylation : Introducing the methyl group to the piperidine nitrogen using methyl iodide or dimethyl sulfate.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (e.g., from ethanol) to isolate the product.
  • Purity Verification : Combustion analysis (C, H, N), HPLC (C18 column, acetonitrile/water gradient), and GC-MS (electron ionization mode) .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodology :

  • NMR :
  • ¹H NMR : Peaks at δ 4.0–4.2 ppm (dioxolane O–CH₂–O) and δ 2.3–2.8 ppm (piperidine N–CH₃).
  • ¹³C NMR : Signals at ~100–105 ppm (dioxolane acetal carbon) and 45–50 ppm (N–CH₃).
  • IR : Strong absorption at 1100–1050 cm⁻¹ (C–O–C stretching in dioxolane).
  • Mass Spectrometry : ESI-MS or EI-MS for molecular ion confirmation (expected [M+H]⁺: 186.1).
  • X-ray Crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths/angles and confirm stereochemistry .

Advanced Research Questions

Q. How can computational methods aid in understanding the conformational flexibility of this compound?

  • Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G** level to predict stable conformers.
  • NMR Coupling Constants : Compare experimental ³J(H-H) values (from COSY/NOESY) with computed values to validate chair vs. boat conformations in the piperidine ring.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., in DMSO or chloroform) to assess dynamic ring puckering .

Q. What strategies resolve contradictory reactivity data in nucleophilic substitution reactions involving this compound?

  • Methodology :

  • Kinetic Studies : Monitor reaction progress via in situ IR or NMR to identify intermediates.
  • Isotopic Labeling : Use ¹³C-labeled dioxolane to trace regioselectivity in ring-opening reactions.
  • Cross-Validation : Compare results across multiple techniques (e.g., HPLC for product distribution, DSC for exothermicity).
    • Example : Discrepancies in acid-catalyzed hydrolysis rates may arise from solvent polarity; controlled experiments in anhydrous vs. aqueous conditions can clarify mechanisms .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Challenges :

  • Poor crystal growth due to hygroscopicity.
  • Twinning in low-symmetry space groups.
    • Solutions :
  • Crystallization Conditions : Slow evaporation from tert-butyl methyl ether at 4°C.
  • Data Collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) for small crystals.
  • Refinement : Use SHELXL’s TWIN/BASF commands to model twinned data .

Q. How can researchers reconcile discrepancies in reported solubility and stability profiles?

  • Methodology :

  • Solubility Screening : Use nephelometry or UV-Vis spectroscopy to quantify solubility in polar vs. non-polar solvents.
  • Stability Studies : Accelerated degradation tests (40°C/75% RH) with LC-MS monitoring to identify decomposition products (e.g., hydrolysis of the dioxolane ring).
  • Peer Validation : Collaborative round-robin testing across labs to standardize protocols .

Propriétés

IUPAC Name

3-(1,3-dioxolan-2-yl)-1-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-10-4-2-3-8(7-10)9-11-5-6-12-9/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZDWPHCSFLQAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)C2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99803-15-3
Record name 3-(1,3-dioxolan-2-yl)-1-methylpiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.